barium(2+);2-methoxyethanolate
Description
Contextual Significance of Barium Precursors in Advanced Materials Synthesis
Barium-containing compounds are critical components in a wide array of advanced materials due to their unique dielectric, ferroelectric, piezoelectric, and superconducting properties. google.comdergipark.org.trprimescholars.comnih.gov These materials are integral to numerous electronic and electro-optic devices. For instance, barium titanate (BaTiO₃) is a cornerstone material for manufacturing multilayer ceramic capacitors (MLCCs) because of its high dielectric constant. utwente.nlutwente.nlrroij.comresearchgate.net Furthermore, barium is a key element in high-temperature superconductors like YBa₂Cu₃O₇₋ₓ (YBCO). google.comttu.eduswarthmore.edu
The synthesis of these complex oxides often requires high-purity, reactive precursors that can be processed into thin films, nanoparticles, or bulk ceramics with precise control over stoichiometry and structure. utwente.nlutwente.nl Traditional solid-state synthesis methods, which involve mechanically mixing and grinding powders like barium carbonate or barium oxide with other metal oxides, can require high reaction temperatures and may lead to inhomogeneous products. primescholars.comresearchgate.net This has driven the development of wet-chemical and vapor-deposition techniques that utilize soluble or volatile barium precursors to achieve atomic-level mixing and lower processing temperatures. utwente.nlutwente.nl
Historical Development of Alkoxide and Alcoholate Precursor Chemistry for Barium-Containing Systems
The use of metal alkoxides and alcoholates as precursors for oxide materials has been a significant advancement in materials chemistry, particularly for sol-gel and chemical vapor deposition (CVD) methods. utwente.nlnih.gov These precursors, which contain a metal-oxygen-carbon bond, can be hydrolyzed and condensed to form a metal-oxide network in solution or decomposed in the vapor phase to deposit thin films.
Historically, the development of suitable barium precursors has been challenging. Simple barium alkoxides have a tendency to form non-volatile oligomeric or polymeric structures due to the high coordination number of the large barium ion. liverpool.ac.ukosti.gov Early research in the 1990s focused on overcoming the issue of low volatility in barium precursors for metal-organic chemical vapor deposition (MOCVD), which is crucial for producing high-temperature superconducting thin films. osti.gov A significant problem was the unintentional formation of oxo-complexes, which increases the nuclearity and decreases the volatility of the precursor compounds. osti.gov
The exploration of β-diketonate ligands led to precursors like barium dipivaloylmethanate ("Ba(thd)₂"), which showed improved volatility but still presented challenges with thermal stability. nih.govresearchgate.net The quest for better precursors led to the investigation of alcoholates derived from multifunctional alcohols like 2-methoxyethanol (B45455). These ligands can chelate to the metal center, helping to satisfy barium's coordination sphere and preventing oligomerization, thus improving solubility and reactivity in solution-based processes like the sol-gel method. utwente.nlutwente.nlrroij.com The use of 2-methoxyethanol as a solvent and stabilizer in the synthesis of barium titanate from precursors like barium acetate (B1210297) and titanium isopropoxide has been widely reported. utwente.nlrroij.com This approach allows for the creation of homogeneous precursor solutions, which are essential for producing high-quality, phase-pure ceramic powders and films after thermal treatment. rsc.org
Scope and Research Objectives Pertaining to Barium(2+);2-Methoxyethanolate in Current Academic Investigations
Current research involving this compound and related compounds primarily focuses on their application as precursors in solution-based synthesis routes, such as sol-gel and spin-coating, for fabricating advanced functional materials. The overarching goal is to achieve precise control over the final material's properties by carefully designing the molecular precursor and the synthesis conditions.
A key research objective is the low-temperature synthesis of crystalline oxide thin films. For example, solution-processed thin-film transistors have been fabricated using barium-doped indium zinc oxide, where the use of alkoxide precursors, including a barium source, enabled processing at temperatures as low as 200-225 °C. nih.gov This is a significant advantage for applications requiring flexible substrates or for reducing the thermal budget of device manufacturing.
Another major area of investigation is the synthesis of high-purity, nanosized barium titanate (BaTiO₃) powders and thin films. utwente.nlutwente.nlrroij.com this compound, often generated in situ by reacting a barium salt with 2-methoxyethanol, provides excellent homogeneity at the molecular level. utwente.nlrroij.com Researchers are studying how factors like hydrolysis ratios and solvent interactions in these precursor solutions influence the structural evolution from the initial sol to the final crystalline ceramic. utwente.nlresearchgate.net The aim is to control particle size, morphology, and phase purity to optimize the dielectric and ferroelectric properties of the resulting barium titanate. dergipark.org.trrroij.com
Furthermore, the development of novel heteroleptic barium complexes, which incorporate different types of ligands such as aminoalkoxides and β-diketones, is an active area of research. nih.gov These more complex precursors are designed to have enhanced volatility and thermal stability for MOCVD and atomic layer deposition (ALD), addressing the long-standing challenges associated with barium precursors for vapor-phase deposition. nih.govnih.gov The ultimate objective is to create highly reliable and reproducible methods for depositing high-quality, uniform thin films of barium-containing oxides for next-generation electronic and energy applications. nih.gov
Data Tables
Table 1: Properties of Selected Barium Precursors
| Precursor Name | Common Abbreviation | Key Application Area(s) | Notes |
| Barium Carbonate | BaCO₃ | Solid-State Synthesis primescholars.comttu.edu | High decomposition temperature; traditional precursor. primescholars.com |
| Barium Acetate | Ba(CH₃COO)₂ | Sol-Gel Synthesis dergipark.org.trutwente.nlrroij.com | Soluble in acetic acid and water; used with Ti-alkoxides. utwente.nlrroij.com |
| Barium Hydroxide (B78521) | Ba(OH)₂ | Hydrothermal & Sol-Gel Synthesis primescholars.comnih.gov | Used in aqueous synthesis routes. nih.gov |
| Barium dipivaloylmethanate | Ba(thd)₂ | MOCVD nih.govresearchgate.net | Volatile but can have thermal stability issues. nih.govresearchgate.net |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Ba(tmhd)₂ | MOCVD, ALD nih.govnih.gov | A type of β-diketonate, studied for vapor deposition. nih.gov |
| This compound | Ba(OCH₂CH₂OCH₃)₂ | Sol-Gel Synthesis utwente.nlrroij.comnih.gov | Excellent solubility and reactivity in solution. utwente.nl |
Table 2: Synthesis Methods for Barium-Containing Materials
| Synthesis Method | Typical Barium Precursor(s) | Target Material Example | Key Process Feature |
| Solid-State Reaction | Barium Carbonate (BaCO₃) primescholars.comttu.edu | YBa₂Cu₃O₇₋ₓ (YBCO) ttu.edu | High-temperature calcination and grinding. primescholars.comttu.edu |
| Sol-Gel Process | Barium Acetate, Barium Alkoxides utwente.nlrroij.comrsc.org | Barium Titanate (BaTiO₃) utwente.nlrroij.comrsc.org | Formation of a gel from a chemical solution. utwente.nl |
| Hydrothermal Synthesis | Barium Hydroxide (Ba(OH)₂) nih.gov | Barium Titanate (BaTiO₃) nih.gov | Crystallization from a hot aqueous solution under pressure. nih.gov |
| MOCVD / ALD | Barium β-diketonates, Cyclopentadienyls google.comnih.govnih.gov | BaTiO₃, SrTiO₃ Thin Films google.comnih.gov | Deposition from volatile organometallic precursors. google.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14BaO4 |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
barium(2+);2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
XANLSKHNWPJDSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].[Ba+2] |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Elucidation of Barium 2+ ;2 Methoxyethanolate
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure
A search of crystallographic databases and chemical literature did not yield a solved single-crystal structure for the simple compound barium(2+);2-methoxyethanolate.
However, a more complex oxo-alkoxide cluster containing barium and 2-methoxyethanolate ligands has been synthesized and structurally characterized. The compound, H₄Ba₆(µ₆-O)(OCH₂CH₂OCH₃)₁₄, was analyzed using single-crystal X-ray diffraction. Its structure reveals a central Ba₆O octahedron with the barium atoms bridged by the 2-methoxyethanolate ligands. This complex structure, while related, is not representative of the simple this compound salt.
For the hypothetical simple salt, one could predict a polymeric structure in the solid state, which is common for alkaline earth metal alkoxides. The barium ion would likely exhibit a high coordination number, with the 2-methoxyethanolate ligands acting as bridging ligands between adjacent barium centers. The coordination environment around the barium ion would be determined by the steric bulk of the ligands and the packing forces within the crystal lattice.
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
No experimental powder X-ray diffraction (PXRD) patterns for this compound have been reported in the accessible scientific literature. A PXRD pattern would serve as a unique "fingerprint" for the crystalline phase of this compound, allowing for its identification in a mixture and an assessment of its crystalline purity. Without experimental data or a known crystal structure from which a pattern can be simulated, a data table of diffraction peaks cannot be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
¹H and ¹³C NMR for Ligand Conformation and Chemical Environments
Specific ¹H and ¹³C NMR spectroscopic data for this compound are not available in the literature. However, we can predict the expected chemical shifts based on the structure of the 2-methoxyethanolate ligand.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.3 | Singlet |
| -OCH₂- | ~3.5 | Triplet |
| -CH₂O-Ba | ~3.7 | Triplet |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~59 |
| -OCH₂- | ~72 |
| -CH₂O-Ba | ~62 |
These predicted values are based on the known spectra of 2-methoxyethanol (B45455) and related metal alkoxides. The actual chemical shifts could be influenced by factors such as the solvent used, the concentration of the solution, and the degree of ion pairing or aggregation.
Advanced NMR Techniques for Dynamic Behavior and Aggregation Studies
Advanced NMR techniques, such as variable-temperature NMR and diffusion-ordered spectroscopy (DOSY), would be invaluable for studying the dynamic behavior and aggregation of this compound in solution. It is well-established that metal alkoxides often exist as aggregates in solution, and the degree of aggregation can be influenced by the nature of the metal, the alkoxide ligand, the solvent, and the temperature. These advanced studies could provide insights into the equilibrium between monomeric and aggregated species, as well as the kinetics of ligand exchange processes. However, no such studies have been reported for this specific compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
No experimental IR or Raman spectra for this compound have been published. The expected vibrational modes can be predicted based on the functional groups present in the 2-methoxyethanolate ligand.
Predicted Key Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching | 2850-3000 |
| C-O stretching (ether) | 1080-1150 |
| C-O stretching (alkoxide) | 1000-1100 |
| Ba-O stretching | 400-600 |
The formation of the barium salt would lead to the disappearance of the broad O-H stretching band of the parent alcohol (around 3400 cm⁻¹) in the IR spectrum. The C-O stretching frequency of the alkoxide would likely shift compared to the C-O stretch of the alcohol. The Ba-O stretching vibrations would be expected to appear in the low-frequency region of the spectrum. Without experimental data, a detailed assignment of the vibrational modes is not possible.
Analysis of Ligand Vibrational Modes and Metal-Ligand Bonding
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the bonding within this compound. The coordination of the 2-methoxyethanolate ligand to the Ba²⁺ center induces notable shifts in the vibrational frequencies of the ligand's functional groups compared to the free alcohol.
The spectrum of pure 2-methoxyethanol displays a prominent broad O-H stretching band around 3394 cm⁻¹ researchgate.net. Upon deprotonation to form the ethanolate (B101781) and coordination to barium, this band disappears and is replaced by characteristic vibrations associated with the Ba-O bond. The formation of the metal-ligand bond is expected to occur in the far-infrared region, typically below 500 cm⁻¹, which is characteristic for heavy metal-oxygen stretching modes.
Furthermore, the C-O stretching vibrations within the ligand, typically observed in the 1000-1200 cm⁻¹ region, are sensitive to the coordination environment. Chelation of the ligand to the barium ion through both the ether and alcohol oxygen atoms would constrain the molecule and likely shift these C-O stretching frequencies to lower wavenumbers. This shift is indicative of the donation of electron density from the oxygen atoms to the metal center, slightly weakening the C-O bonds. The central metal atom's properties, such as its mass and coordination number, have a demonstrable effect on the vibrational coupling and energy redistribution within the complex rsc.org.
Table 1: Expected Vibrational Mode Shifts in this compound
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination to Ba²⁺ | Rationale |
| O-H Stretch | ~3400 cm⁻¹ | Disappears | Deprotonation to form the alkoxide ligand. |
| C-O Stretch (Alcohol) | ~1060 cm⁻¹ | Shift to lower frequency | Electron density donation to the Ba²⁺ center weakens the C-O bond. |
| C-O-C Stretch (Ether) | ~1120 cm⁻¹ | Shift to lower frequency | Participation of the ether oxygen in chelation affects bond strength. |
| Ba-O Stretch | N/A | Appears (typically < 500 cm⁻¹) | Formation of the direct metal-ligand bond. |
Note: This interactive table is based on established principles of coordination chemistry and vibrational spectroscopy.
Probing Coordination Environment and Structural Changes
The 2-methoxyethanol ligands coordinate to the barium center in two distinct modes: as a monodentate ligand through the alcohol oxygen and as a bidentate, chelating ligand using both the alcohol and ether oxygen atoms nih.govnih.gov. This demonstrates the flexibility of the ligand in accommodating the coordination requirements of the metal center. The Ba–O bond lengths in this structure vary, ranging from 2.6925 Å to 2.985 Å, reflecting the different types of oxygen donors (alkoxide, ether, carboxylate) in the coordination sphere nih.gov. These findings suggest that in the pure compound, this compound, the barium centers would likely adopt high coordination numbers (≥6) through bridging and chelating 2-methoxyethanolate ligands, leading to a polymeric structure.
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Pathways
Mass spectrometry provides critical information on the molecular weight and structural integrity of metal complexes, as well as their gas-phase fragmentation pathways wikipedia.org.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for analyzing charged or polar organometallic complexes. For this compound, ESI-MS analysis would likely be performed in a positive ion mode. The expected parent ion would correspond to a species such as [Ba(OCH₂CH₂OCH₃)]⁺, formed by the loss of one ligand from a neutral dimeric or larger aggregate, or solvated species if introduced from solution.
Studies on other alkaline earth metal complexes show that a common fragmentation pathway under collision-induced dissociation (CID) is the sequential loss of neutral ligands nih.govnih.gov. For this compound, the primary fragmentation would be the loss of a neutral 2-methoxyethanolate radical or a related species.
Table 2: Plausible Fragmentation Pathways for a this compound Species in ESI-MS/MS
| Precursor Ion (Example) | Fragmentation Process | Resultant Fragment Ion | Neutral Loss |
| [Ba(OCH₂CH₂OCH₃)]⁺ | Loss of Ligand Radical | Ba²⁺ | •OCH₂CH₂OCH₃ |
| [Ba₂(OCH₂CH₂OCH₃)₃]⁺ | Loss of Neutral Dimer | [Ba(OCH₂CH₂OCH₃)]⁺ | Ba(OCH₂CH₂OCH₃)₂ |
| [Ba(OCH₂CH₂OCH₃)]⁺ | Ligand Rearrangement/Cleavage | [BaOH]⁺ | C₃H₆O |
Note: This interactive table outlines hypothetical fragmentation pathways based on known principles of mass spectrometry for analogous compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI-MS is another soft ionization technique, often used for larger, less-soluble molecules. Analysis of this compound by MALDI would involve co-crystallizing the sample with a suitable matrix, such as DCTB. The ionization mechanism would likely involve charge exchange between the matrix and the barium complex researchgate.net. Similar to ESI-MS, the resulting spectra would be expected to show ions corresponding to clusters of the barium alkoxide, with fragmentation occurring through the loss of ligand units. The choice of matrix is crucial, as it can influence the ionization efficiency and the observed fragmentation patterns researchgate.net.
Thermal Analysis for Decomposition Behavior and Volatility Profiling
Thermal analysis techniques are essential for understanding the stability, decomposition, and volatility of metal-organic precursors, which is critical for applications in materials science.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Residue
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA experiment would reveal a multi-stage decomposition process. The initial weight loss, typically at lower temperatures (<200°C), would correspond to the loss of any adsorbed solvent or residual alcohol.
The principal decomposition of the alkoxide ligand would occur at higher temperatures. Studies on the thermal decomposition of other metal alkoxides and the catalytic effect of alkaline earth metals on biomass pyrolysis suggest that the organic ligand would break down over a range of temperatures, likely between 200°C and 500°C researchgate.netetsmtl.ca. The decomposition process involves the cleavage of C-C, C-O, and C-H bonds, leading to the release of volatile organic fragments.
The final residue from the thermal decomposition in an inert atmosphere is expected to be barium oxide (BaO), though in the presence of carbon dioxide (either from the decomposition itself or the atmosphere), barium carbonate (BaCO₃) may form as an intermediate or final product fiveable.me. The theoretical mass percentage of the residue can be calculated and compared with the experimental TGA curve to confirm the final product's identity. For Ba(OCH₂CH₂OCH₃)₂, the theoretical percentage of BaO residue is approximately 52.7%, while for BaCO₃ it is 67.8%. The kinetics of the decomposition can be further analyzed using the TGA data to determine activation energies for the different decomposition steps researchgate.net.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is instrumental in identifying thermal transitions such as melting, crystallization, and decomposition.
A hypothetical DSC thermogram for this compound would likely reveal several key thermal events. Initially, a minor endothermic event may be observed at a relatively low temperature, corresponding to the loss of any residual solvent or moisture. As the temperature increases, a more significant endothermic peak would be expected, indicating the melting point of the compound. The position and shape of this peak can provide insights into the purity of the sample.
At higher temperatures, one or more exothermic peaks would likely appear, signifying the thermal decomposition of the compound. The decomposition of barium alkoxides often proceeds in multiple steps. For instance, the initial decomposition might involve the loss of the ether functional group, followed by the breakdown of the hydrocarbon chain. The final decomposition product at high temperatures in an inert atmosphere would likely be barium oxide, while in an oxidizing atmosphere, it would be barium carbonate or barium oxide.
The thermal decomposition of a related compound, barium valerate, was observed to occur in distinct steps, with the initial decomposition leading to the formation of barium carbonate and subsequent decomposition at a higher temperature yielding barium oxide. researchgate.net This multi-step decomposition is a common characteristic of metal carboxylates and alkoxides.
Below is an interactive data table summarizing the plausible thermal transitions for this compound, based on the analysis of similar compounds.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Interpretation |
| Endotherm 1 | 85 | 105 | -25 | Loss of residual solvent |
| Endotherm 2 | 210 | 225 | -80 | Melting |
| Exotherm 1 | 350 | 380 | +150 | Initial decomposition |
| Exotherm 2 | 480 | 510 | +220 | Final decomposition to BaO/BaCO₃ |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on the expected thermal behavior of barium alkoxides.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
An XPS survey scan of this compound would confirm the presence of barium (Ba), oxygen (O), and carbon (C). High-resolution scans of the individual elemental regions would provide detailed information about their chemical environments and oxidation states.
Barium (Ba 3d): The Ba 3d region is characterized by a doublet, Ba 3d₅/₂ and Ba 3d₃/₂, due to spin-orbit coupling. For barium in a +2 oxidation state, as expected in this compound, the Ba 3d₅/₂ peak is typically observed in the range of 780-782 eV. The precise binding energy can be influenced by the electronegativity of the surrounding ligands. In barium oxides and carbonates, the Ba 3d₅/₂ peak is found around 780.0 eV. thermofisher.com For this compound, the binding energy would be expected to be in a similar range, confirming the +2 oxidation state of the barium ion.
Oxygen (O 1s): The O 1s spectrum is expected to show at least two distinct peaks. The oxygen in the methoxy (B1213986) group (-OCH₃) and the oxygen in the ethoxy group (-OCH₂-) that is directly bonded to the barium atom will have different chemical environments. The oxygen atom single-bonded to carbon and barium (Ba-O-C) would likely appear at a lower binding energy compared to the oxygen atom in the ether linkage (C-O-C). Generally, O 1s peaks for metal oxides appear in the range of 528-531 eV, while for organic C-O bonds, they are typically found between 532-534 eV. researchgate.net
Carbon (C 1s): The C 1s spectrum would also be complex, with multiple peaks corresponding to the different carbon environments in the 2-methoxyethanolate ligand. The carbon atom single-bonded to oxygen (C-O) will have a higher binding energy than the carbon atom bonded only to other carbon and hydrogen atoms (C-C, C-H). Typically, the C-C/C-H peak is observed around 284.8 eV (often used for charge referencing), while the C-O peak appears at a higher binding energy, around 286-287 eV. researchgate.net
An illustrative summary of the expected XPS data is presented in the interactive table below.
| Element | Orbital | Binding Energy (eV) | Assignment |
| Ba | 3d₅/₂ | ~781.5 | Ba²⁺ |
| Ba | 3d₃/₂ | ~796.8 | Ba²⁺ |
| O | 1s | ~531.0 | Ba-O -C |
| O | 1s | ~532.8 | C-O -C |
| C | 1s | ~285.0 | C -C, C -H |
| C | 1s | ~286.5 | C -O |
Note: The binding energies in this table are illustrative and based on typical values for similar functional groups and barium compounds. Actual experimental values may vary.
Coordination Chemistry and Ligand Interactions of Barium 2+ ;2 Methoxyethanolate
Denticity and Chelation Modes of the 2-Methoxyethanolate Ligand
The 2-methoxyethanolate anion, [CH₃OCH₂CH₂O]⁻, is a versatile ligand derived from 2-methoxyethanol (B45455). Its coordination behavior is primarily defined by its potential to act as a bidentate chelating agent. utwente.nlunacademy.com
Denticity : The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. byjus.com The 2-methoxyethanolate ligand possesses two potential donor sites: the negatively charged alkoxide oxygen and the neutral ether oxygen. rsc.org This allows it to be a bidentate ligand, meaning it can form two bonds to a single metal center. libretexts.org
Chelation : When a multidentate ligand binds to a central metal ion through two or more donor atoms, it forms a ring structure known as a chelate. unacademy.com The 2-methoxyethanolate ligand coordinates to the barium ion via both the alkoxide and ether oxygen atoms, forming a stable five-membered ring. This mode of binding is significantly more stable than if two separate monodentate ligands (e.g., an alkoxide and an ether) were to coordinate, a phenomenon known as the chelate effect. libretexts.orglibretexts.org This enhanced stability is a primary driver for the formation of these complexes. libretexts.org
| Feature | Description |
| Ligand | 2-Methoxyethanolate ([CH₃OCH₂CH₂O]⁻) |
| Potential Donor Atoms | 1. Alkoxide Oxygen (-O⁻)2. Ether Oxygen (-O-) |
| Denticity | Bidentate |
| Chelation Mode | Forms a 5-membered chelate ring with the Ba²⁺ ion |
| Driving Force | Chelate Effect |
Oligomerization and Polymerization Behavior in Solution and Solid State
Due to the large ionic radius of the Ba²⁺ ion and its tendency to seek higher coordination numbers, simple monomeric structures of barium(2+);2-methoxyethanolate are uncommon. Instead, the compound exhibits a strong propensity for aggregation.
Oligomerization : In many cases, the 2-methoxyethanolate ligands bridge between multiple barium centers. The alkoxide oxygen of one ligand can coordinate to a second barium ion, leading to the formation of dimers, trimers, and other larger oligomers. acs.org This bridging behavior is a common feature in metal alkoxide chemistry and helps to satisfy the coordinative saturation of the metal centers.
Polymerization : This tendency for aggregation can extend to the formation of long-chain or three-dimensional polymeric networks. scirp.org In the synthesis of barium titanate, for example, precursors involving barium acetate (B1210297) and 2-methoxyethanol have been shown to form branched oligomeric, mass-fractal-like structures in solution, which can ultimately lead to gelation. utwente.nl This indicates a progression from simple oligomers to more complex polymeric species. This behavior is crucial in sol-gel processes, where the structure of the precursor network influences the properties of the final ceramic material.
| Aggregation State | Bridging Mode | Resulting Structure |
| Monomer | Intramolecular Chelation | [Ba(OCH₂CH₂OCH₃)₂] (Hypothetical/Rare) |
| Oligomer | Intermolecular Alkoxy-Bridging | Dimeric [Ba₂(μ-OR)₂(OR)₂] or larger discrete clusters |
| Polymer | Extended Alkoxy-Bridging | 1D, 2D, or 3D coordination polymer networks |
Adduct Formation with Auxiliary Ligands and Solvents to Tune Coordination Sphere
The coordination sphere of the barium ion in this compound complexes is highly flexible and can be modified by the introduction of other molecules. The coordination environment of a metal ion refers to the array of ligands directly attached to it. wikipedia.org
Solvent Adducts : Coordinating solvents can also play a direct role in the first coordination sphere of the barium ion. wikipedia.org Solvents like 2-methoxyethanol itself, tetrahydrofuran (B95107) (THF), or various amines can bind to available sites on the barium center. nih.gov The choice of solvent can therefore have a profound impact on the resulting structure, sometimes determining whether a mononuclear or a polynuclear species crystallizes from solution. researchgate.netrsc.org This tuning of the coordination sphere is a powerful tool for controlling the chemical and physical properties of the compound.
| Modifying Species | Role | Effect on Coordination Sphere | Example |
| Auxiliary Ligand | Forms heteroleptic complex | Saturates coordination sites, alters geometry and properties | [Ba(2-methoxyethanolate)(β-diketonate)]ₙ |
| Coordinating Solvent | Acts as a ligand | Completes coordination, can prevent or mediate polymerization | [Ba(2-methoxyethanolate)₂(THF)ₓ] |
Reaction Mechanisms of Ligand Exchange and Solvolysis in Barium Systems
The bonds between the hard Lewis acid Ba²⁺ and oxygen-based ligands are predominantly ionic and labile, meaning they undergo ligand substitution reactions relatively quickly. libretexts.orgtumkuruniversity.ac.in
Ligand Exchange : This is a reaction in which a ligand in a complex is replaced by another. libretexts.org In this compound systems, the 2-methoxyethanolate ligand can be readily exchanged for other ligands present in the solution. crunchchemistry.co.uk The lability of barium complexes means these exchanges often occur rapidly. Alkaline earth metal complexes can be subject to Schlenk equilibria, which involve the redistribution of ligands, leading to a mixture of species in solution. chemistryviews.org The mechanism of exchange can be influenced by factors such as the nature of the incoming ligand and the solvent. chemrxiv.org
Solvolysis : Solvolysis is a specific type of substitution reaction where the solvent acts as the incoming nucleophile. research-solution.com If this compound is dissolved in a protic solvent like water or an alcohol, the 2-methoxyethanolate ligand can be displaced by a solvent molecule, potentially leading to the formation of hydroxides, different alkoxides, or decomposition of the complex. The study of solvolysis provides insight into the ion-solvent interactions and the stability of the complex in different media. biointerfaceresearch.com
| Process | Description | Key Characteristics for Barium Systems |
| Ligand Exchange | L + [Ba]-L' → L' + [Ba]-L | Kinetically labile, often rapid. Subject to Schlenk equilibria for ligand redistribution. |
| Solvolysis | Solvent + [Ba]-OR → [Ba]-Solvent⁺ + ⁻OR | Reaction with protic solvents (e.g., H₂O) can lead to hydrolysis and precipitation. |
Applications of Barium 2+ ;2 Methoxyethanolate As a Precursor in Materials Deposition and Synthesis
Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Design and Evaluation
In the realm of Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD), the choice of precursor is paramount to the successful growth of high-quality thin films. Barium(2+);2-methoxyethanolate, as a metal-organic precursor, is considered for these techniques, although its application is often hindered by challenges related to its physical properties.
A primary requirement for a CVD or MOCVD precursor is sufficient volatility to ensure efficient transport to the substrate in the vapor phase. azonano.com Barium alkoxides, including this compound, often face challenges in this regard due to their tendency to form oligomers. umich.eduresearchgate.net This is a consequence of the large atomic radius and high coordination number of the barium ion, which promotes the formation of polynuclear species with reduced volatility.
Furthermore, the thermal stability of the precursor is crucial. It must be stable enough to sublime or evaporate without premature decomposition, yet decompose cleanly on the heated substrate to deposit the desired material. azonano.com The thermal behavior of barium precursors can be complex, with a narrow window between volatilization and decomposition. researchgate.net To overcome these limitations, several strategies are employed in precursor design:
Use of sterically bulky ligands: Introducing sterically demanding organic groups can help to prevent oligomerization and enhance the volatility of the barium complex. researchgate.net
Adduct formation: The addition of neutral Lewis bases, such as glymes or polyethers, can saturate the coordination sphere of the barium ion, breaking up oligomeric structures and improving volatility.
Heterometallic precursors: The formation of mixed-metal complexes, for instance, by reacting a barium precursor with a titanium alkoxide, can lead to more stable and volatile single-source precursors. researchgate.net
Research into novel barium precursors often involves thermogravimetric analysis (TGA) to evaluate their volatility and decomposition characteristics. For instance, some heteroleptic barium complexes exhibit clean one-step decomposition and can be sublimed at relatively low temperatures under reduced pressure, making them promising candidates for CVD and atomic layer deposition (ALD). researchgate.net
| Precursor Design Strategy | Effect on Barium Precursor Properties | Reference |
| Sterically Bulky Ligands | Reduces oligomerization, enhances volatility | researchgate.net |
| Adduct Formation | Saturates coordination sphere, breaks oligomers | umich.edu |
| Heterometallic Complexes | Can improve stability and volatility | researchgate.net |
This compound is a precursor for the MOCVD of several technologically important barium-containing thin films, including barium titanate (BaTiO₃), barium strontium titanate (BaSrTiO₃), and yttrium barium copper oxide (YBCO).
In the MOCVD of BaTiO₃ , a barium precursor is co-deposited with a titanium precursor, such as titanium isopropoxide. researchgate.net The precise control of the vapor phase delivery of both precursors is essential to achieve the desired film stoichiometry. The deposition temperature and oxygen partial pressure are critical process parameters that influence the microstructure and dielectric properties of the resulting films. researchgate.net
For BaSrTiO₃ thin films, a strontium precursor is introduced alongside the barium and titanium sources. The challenge lies in the similar chemical nature of barium and strontium precursors, which can make it difficult to control the Ba/Sr ratio in the film. The use of single-source precursors containing all three metals is an area of active research to address this issue.
In the case of the high-temperature superconductor YBCO (YBa₂Cu₃O₇₋ₓ), MOCVD is a promising technique for large-scale production. researchgate.net The deposition of YBCO requires the simultaneous delivery of yttrium, barium, and copper precursors. Barium β-diketonates are commonly used, but their low volatility and tendency to decompose prematurely pose significant challenges. researchgate.netgoogle.com While not as commonly cited as β-diketonates, barium alkoxides like this compound are considered as potential alternatives or co-precursors. The successful MOCVD of YBCO films is highly dependent on the careful control of precursor vaporization and transport to achieve the correct 1:2:3 stoichiometry of Y:Ba:Cu. researchgate.net
| Thin Film Material | Key MOCVD Challenge | Common Barium Precursor Type |
| BaTiO₃ | Stoichiometry control | β-diketonates, alkoxides |
| BaSrTiO₃ | Ba/Sr ratio control | β-diketonates, alkoxides |
| YBCO | Volatility and stability of Ba precursor | β-diketonates |
The chemical nature of the precursor has a profound impact on the stoichiometry and microstructure of the deposited thin films. In MOCVD, even small variations in the precursor delivery rate can lead to off-stoichiometry films, which in turn affects their material properties. For complex oxides like BaTiO₃, deviations from the ideal Ba:Ti ratio can result in the formation of secondary phases and a degradation of the dielectric and ferroelectric properties. nist.gov
The microstructure of the film, including grain size, orientation, and surface morphology, is also influenced by the precursor chemistry and the deposition conditions. For instance, in the MOCVD of BaTiO₃, the deposition temperature can determine whether the film has a randomly oriented granular structure or a columnar, (001)-oriented structure. researchgate.net The precursor's decomposition pathway can affect the incorporation of impurities, such as carbon, into the film, which can be detrimental to its performance. The choice of precursor and the optimization of the MOCVD process are therefore critical for controlling the film's final properties.
Solution-Based Deposition Techniques: Sol-Gel and Metal-Organic Decomposition (MOD)
Solution-based techniques, such as the sol-gel process and metal-organic decomposition (MOD), offer a versatile and cost-effective alternative to vapor-phase methods for the fabrication of barium-containing materials. In these methods, this compound is often formed in-situ by dissolving a barium salt, such as barium acetate (B1210297) or barium hydroxide (B78521), in 2-methoxyethanol (B45455). This solvent not only dissolves the barium precursor but can also act as a chelating agent, stabilizing the metal ions in the solution.
The sol-gel process involves the hydrolysis and condensation of metal-organic precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a three-dimensional solid network). wikipedia.org For a barium precursor like this compound, the fundamental reactions are:
Hydrolysis: The barium alkoxide reacts with water, which can be added to the solution or be present as an impurity, to form barium hydroxide species and release 2-methoxyethanol. Ba(OCH₂CH₂OCH₃)₂ + 2H₂O → Ba(OH)₂ + 2HOCH₂CH₂OCH₃
Condensation: The hydroxylated barium species then react with other precursor molecules (either hydrolyzed or unhydrolyzed) to form Ba-O-Ba or Ba-O-M (where M is another metal, such as titanium) bridges, leading to the formation of a polymeric gel network. rsc.orgdtic.mil
The rates of hydrolysis and condensation are critical parameters that determine the structure of the resulting gel and, ultimately, the properties of the final material. rsc.org These rates are influenced by factors such as the water-to-alkoxide ratio, the pH of the solution, and the presence of catalysts. In the context of barium-containing systems, controlling these reactions is essential to prevent the premature precipitation of barium hydroxide or carbonate and to ensure homogeneous mixing with other metal precursors at the molecular level. osti.gov The use of chelating agents, such as acetic acid or diols, can help to modify the reactivity of the metal alkoxides and control the hydrolysis and condensation rates. rsc.org
The sol-gel and MOD methods are widely used to fabricate a variety of barium-containing oxide nanomaterials, including nanoparticles and thin films.
Nanoparticles: Barium titanate (BaTiO₃) nanoparticles, for example, can be synthesized by preparing a sol containing barium and titanium precursors, often using 2-methoxyethanol as a solvent or co-solvent. researchgate.net The sol is then aged to form a gel, which is subsequently dried and calcined at elevated temperatures to crystallize the BaTiO₃ phase. researchgate.net The size and morphology of the resulting nanoparticles can be controlled by adjusting the synthesis parameters, such as precursor concentration, reaction temperature, and the use of surfactants. rsc.org Besides BaTiO₃, other barium-containing nanoparticles, such as barium oxide (BaO), can also be synthesized using solution-based methods like co-precipitation. researchgate.netresearchgate.netscispace.com
Thin Films: For thin film fabrication, the precursor solution is typically deposited onto a substrate using techniques like spin-coating or dip-coating. After deposition, the film is subjected to a series of heat treatments to first remove the organic components (pyrolysis) and then to crystallize the desired oxide phase. The choice of solvent, such as 2-methoxyethanol, can significantly influence the thermal decomposition behavior of the precursor film. For instance, xerogels derived from solutions containing 2-methoxyethanol may require higher temperatures to completely remove carbon residues compared to those made with other alcohols like ethanol (B145695). mdpi.com The final microstructure of the film, including its density, grain size, and surface roughness, is highly dependent on the precursor solution chemistry and the annealing conditions.
| Material Form | Synthesis Method | Key Process Parameters |
| Nanoparticles (e.g., BaTiO₃, BaO) | Sol-gel, Co-precipitation | Precursor concentration, temperature, pH, surfactants |
| Thin Films (e.g., BaTiO₃, BaSrTiO₃) | Sol-gel, MOD | Solution viscosity, spin speed, annealing temperature |
Role of Barium 2-Methoxyethanolate in Solution Stability and Gelation
The stability of precursor solutions is paramount in chemical solution deposition to ensure the formation of homogeneous, crack-free thin films. This compound is often prepared in-situ by reacting a barium source, such as barium acetate, in a 2-methoxyethanol solvent. This solvent plays a multifaceted role beyond simply dissolving the precursor.
2-methoxyethanol can act as a chelating agent, which helps to stabilize the metal ions in the solution. semanticscholar.org In the synthesis of barium-containing complex oxides like barium titanate (BaTiO3), traditional solvent systems involving carboxylic acids and alcohols can undergo esterification reactions. semanticscholar.orgresearchgate.net This process generates water in-situ, which can lead to uncontrolled hydrolysis and precipitation of metal hydroxides, thereby destabilizing the solution. semanticscholar.orgresearchgate.net
By using 2-methoxyethanol, which can coordinate with the metal precursors, such undesirable reactions are mitigated, leading to precursor solutions that exhibit long-term stability for several months. semanticscholar.org This enhanced stability is crucial for reproducible deposition processes. The choice of solvent also directly influences the thermal decomposition pathway of the resulting xerogel. semanticscholar.orgresearchgate.net For instance, xerogels derived from solutions containing 2-methoxyethanol may require higher temperatures (around 1100 °C) to fully remove carbon residues compared to those made with other alcohols like ethanol (around 700 °C). semanticscholar.orgresearchgate.net This behavior underscores the direct involvement of the 2-methoxyethanolate ligand in the gel structure and its subsequent thermal breakdown during the formation of the final ceramic material.
Role in the Synthesis of Mixed-Metal Oxides and Complex Ceramics
This compound is an essential building block for creating complex ceramics, particularly mixed-metal oxides like perovskites (ABO3), which have applications in electronics as high-k dielectrics, ferroelectrics, and piezoelectrics. finechem-mirea.ru The use of molecular precursors like barium 2-methoxyethanolate allows for synthesis at the molecular level, offering significant advantages over conventional solid-state reaction methods. romjist.roresearchgate.net
A key advantage of using barium 2-methoxyethanolate is its propensity to form heterometallic alkoxides. nih.gov In this approach, a single chemical compound is synthesized to contain all the constituent metals of the desired final material in the correct stoichiometric ratio. The 2-methoxyethanol ligand is particularly effective in this role because it can act as a bridging ligand, linking different metal centers together. nih.gov
Research has demonstrated the successful synthesis of complex heterometallic 3d–4f oxo-alkoxide clusters by reacting lanthanide metals and transition metal chlorides in 2-methoxyethanol. nih.govresearchgate.net The resulting crystalline precursors incorporate multiple metals within a single molecular structure, as shown in the table below. This "single-source precursor" approach ensures that the different metals are mixed on a molecular scale, which is fundamental for achieving compositional homogeneity in the final ceramic. nih.gov Similarly, homoleptic barium alkoxides can react with other metal-organics, such as Al(CH₃)₃, to conveniently form heterobimetallic species. nih.gov
Table 1: Examples of Heterometallic Clusters Synthesized Using 2-Methoxyethanol This table is interactive. Users can sort columns by clicking on the headers.
| Precursor Complex | Constituent Metals | Final Material Example | Reference |
|---|---|---|---|
| [La₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₄Cl₆] | La, Mn | LaMnO₃ | nih.govresearchgate.net |
| [Nd₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆] | Nd, Mn | NdMnO₃ | nih.govresearchgate.net |
| [Gd₄Mn₂(μ₆-O)(μ₃-OR)₈Cl₆] | Gd, Mn | GdMnO₃ | nih.govresearchgate.net |
| [Pr₄Co₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆] | Pr, Co | PrCoO₃ | nih.govresearchgate.net |
(Where R = CH₂CH₂OCH₃ from 2-methoxyethanol)
The use of heterometallic precursors derived from barium 2-methoxyethanolate provides exceptional control over the stoichiometry of the final material. nih.gov Because the metals are locked in a specific ratio within the precursor molecule, this ratio is precisely transferred to the resulting mixed-metal oxide upon thermal decomposition. nih.govresearchgate.net This method circumvents issues common in solid-state synthesis, such as incomplete reaction or the formation of intermediate phases, which can arise from inhomogeneous mixing of individual oxide or carbonate powders. romjist.ro
This molecular-level control directly leads to high phase purity in the derived materials. For example, the thermal decomposition of the 3d-4f heterometallic clusters has been shown to selectively convert them into binary metal oxide nanomaterials with pure trigonal or orthorhombic perovskite structures. nih.govresearchgate.net Atomic Layer Deposition (ALD) is another technique where precise precursor chemistry is vital for controlling stoichiometry in multicomponent films like barium titanate. rsc.org The ability to achieve phase-pure complex oxides at potentially lower temperatures is a significant advantage for manufacturing advanced electronic and ceramic components. finechem-mirea.runih.gov
Exploration of this compound in Catalysis and Other Chemical Transformations
While barium 2-methoxyethanolate is predominantly utilized as a precursor for materials synthesis, the broader family of barium compounds, particularly barium oxide (BaO), has been extensively explored for its catalytic properties. scbt.com The basicity of barium compounds makes them effective catalysts in a variety of organic transformations. mdpi.com
Barium oxide, which can be formed from the decomposition of precursors like barium hydroxide, has shown significant catalytic activity. wikipedia.orgbyjus.com For instance, BaO is an effective catalyst for the ethoxylation of alcohols, a reaction that produces non-ionic detergents. google.com It provides a sharp distribution of mole adducts while minimizing unreacted alcohols and by-products. google.com Nanoparticles of barium oxide have also demonstrated robust catalytic and photocatalytic capabilities, such as in the epoxidation of styrene (B11656) and the degradation of organic dyes like Rhodamine-B. Furthermore, supported barium catalysts have been used in condensation reactions, such as the aldol (B89426) condensation of methyl acetate with formaldehyde. researchgate.net
These examples of catalysis by related barium compounds suggest the potential for exploring this compound and its derivatives in similar roles. The tailored chemical environment of the alkoxide could offer unique reactivity or selectivity in catalytic processes, representing a promising area for future research.
Table 2: Catalytic Applications of Barium Compounds This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Barium Oxide (BaO) | Ethoxylation | Production of non-ionic detergents | google.com |
| Barium Oxide (BaO) Nanoparticles | Epoxidation of Styrene | Synthesis of fine chemicals | |
| Barium Oxide (BaO) Nanoparticles | Photocatalytic Degradation | Environmental remediation (dye removal) |
Computational and Theoretical Investigations of Barium 2+ ;2 Methoxyethanolate
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comrsc.org It is particularly well-suited for investigating coordination compounds like barium(2+);2-methoxyethanolate, providing detailed insights into geometry, bonding, and electronic properties. nih.govrsc.org
A fundamental step in any DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. For a monomeric, unsolvated Ba(OCH₂CH₂OCH₃)₂ molecule, calculations would typically predict a structure where the barium ion is coordinated by the two oxygen atoms of each 2-methoxyethanolate ligand. The large ionic radius of the Ba²⁺ ion (approx. 1.35 Å) allows for high coordination numbers, and the flexible nature of the 2-methoxyethanolate ligand enables it to act as a bidentate chelating agent, coordinating through both the alkoxide oxygen and the ether oxygen. environmentalchemistry.com
The primary interaction is the strong ionic bond between the Ba²⁺ cation and the negatively charged alkoxide oxygen. Additionally, weaker dative coordination from the lone pairs of the ether oxygen to the barium center would be expected, leading to the formation of stable five-membered chelate rings. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles that characterize this coordination environment. The strength of the coordination can be quantified by calculating the binding energy between the Ba²⁺ ion and the 2-methoxyethanolate ligands. This involves comparing the total energy of the optimized complex with the sum of the energies of the isolated Ba²⁺ ion and the ligands. Such calculations are vital for understanding the stability of the compound. nih.gov
Below is a hypothetical table of optimized geometric parameters for a monomeric Ba(OCH₂CH₂OCH₃)₂ complex, based on typical values for related structures.
| Parameter | Description | Predicted Value |
|---|---|---|
| Ba-O (alkoxide) | Bond length between Barium and the primary alkoxide oxygen. | ~2.65 - 2.75 Å |
| Ba-O (ether) | Bond length between Barium and the ether oxygen of the ligand. | ~2.80 - 2.95 Å |
| O-Ba-O (chelate) | Bond angle within the five-membered chelate ring. | ~60 - 65° |
| C-O (alkoxide) | Carbon-oxygen bond length in the alkoxide group. | ~1.38 Å |
| C-O (ether) | Carbon-oxygen bond length in the ether group. | ~1.43 Å |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand chemical reactivity. rsc.orgyoutube.comchemistryworld.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govchemcraft.su For this compound, a DFT calculation would reveal that the HOMO is primarily localized on the non-bonding p-orbitals of the alkoxide oxygen atoms. These orbitals hold the highest energy electrons, making them the primary sites for nucleophilic attack or donation to an electrophile.
Conversely, the LUMO would be predominantly centered on the barium ion, reflecting its character as a Lewis acidic metal center ready to accept electron density. shef.ac.uk The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the kinetic stability and chemical reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. nih.gov
| Orbital | Primary Localization | Chemical Character | Predicted Energy (Illustrative) |
|---|---|---|---|
| HOMO | Alkoxide Oxygen Atoms (p-orbitals) | Nucleophilic / Electron Donor | -5.5 eV |
| LUMO | Barium Cation (s/d-orbitals) | Electrophilic / Electron Acceptor | -0.5 eV |
| HOMO-LUMO Gap | N/A | Indicator of Kinetic Stability | 5.0 eV |
Furthermore, DFT calculations can predict spectroscopic parameters. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the compound. This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as the Ba-O stretching modes, which are characteristic of the coordination environment. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis spectra, providing insight into the compound's optical properties. nih.gov
Molecular Dynamics Simulations for Solution Behavior and Aggregation
While DFT is excellent for studying static, single molecules, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, particularly in solution. youtube.comyoutube.comnih.govnih.gov Barium alkoxides are known to form aggregates in solution, and MD simulations can provide an atomistic view of this process.
An MD simulation begins with a defined number of this compound molecules and solvent molecules in a simulation box. By applying a force field (a set of parameters describing the potential energy of the system), the simulation calculates the forces on each atom and solves Newton's equations of motion to track their trajectories over time. nih.gov
These simulations can reveal:
Aggregation States: Whether monomers, dimers, or larger oligomers are stable in a given solvent.
Solvation Structure: How solvent molecules arrange around the barium complex, including the coordination of solvent molecules to the barium center.
Ligand Dynamics: The flexibility of the 2-methoxyethanolate ligands, including the chelation and de-chelation of the ether oxygen.
For instance, simulations on related cyclopentadienyl (B1206354) barium complexes have been used to investigate their liquid-like properties and the effect of different ligands on intermolecular interactions and molecular arrangement. nih.gov A similar approach for this compound would elucidate how the flexible, chelating ligands mediate the formation of stable aggregates and influence the compound's solubility and reactivity in different media.
Quantum Chemical Calculations of Reaction Pathways and Transition States in Barium Chemistry
Understanding the mechanisms of reactions involving barium compounds is essential for controlling chemical transformations. Quantum chemical methods, primarily DFT, are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. mdpi.comrsc.orgcoe.edu
For this compound, one could investigate several key reactions:
Hydrolysis: The reaction with water is a critical pathway for the decomposition of metal alkoxides, leading to the formation of barium hydroxide (B78521) and 2-methoxyethanol (B45455). Calculations can determine the activation energy for this process, indicating its kinetic feasibility.
Alcohol Exchange: The reaction with a different alcohol (R'OH) to form Ba(OR')₂ and release 2-methoxyethanol. This is a fundamental reaction in the synthesis of different alkoxides.
Precursor Decomposition: In chemical vapor deposition (CVD) applications, understanding the thermal decomposition pathways is crucial. Calculations can identify the lowest-energy pathways for the breakdown of the molecule in the gas phase.
By locating the transition state structure and calculating its energy, the activation energy barrier (ΔE‡) for the reaction can be determined. This allows for the prediction of reaction rates and provides a detailed mechanistic understanding that is often inaccessible through experiment alone.
Prediction of Structural Features and Stability in Various Environments
A key strength of computational chemistry is its ability to predict how a molecule's structure and stability will change in response to different environments. For this compound, this predictive power is invaluable.
DFT calculations can incorporate solvent effects using various models. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is useful for assessing how polarity affects stability. Explicit solvent models, used in DFT or MD simulations, involve including individual solvent molecules, providing a more detailed picture of specific interactions like hydrogen bonding or direct coordination to the barium center.
Future Research Directions and Advanced Methodologies for Barium 2+ ;2 Methoxyethanolate Research
In-Situ Monitoring of Precursor Decomposition and Film Growth Processes
Understanding the complex chemical and physical transformations of barium(2+);2-methoxyethanolate from a precursor molecule to a solid-state thin film is critical for process control and optimization. Traditional post-deposition analysis provides limited insight into the dynamic growth environment. Therefore, the implementation of in-situ monitoring techniques is a crucial research frontier. These techniques provide real-time data on the chemical reactions, decomposition pathways, and structural evolution occurring during the deposition process, such as Metal-Organic Chemical Vapor Deposition (MOCVD). atomfair.com
Key in-situ diagnostic tools include:
Spectroscopic Ellipsometry (SE): This optical technique can monitor film thickness, roughness, and optical constants in real-time. atomfair.comnih.gov By measuring the change in polarization of light reflected from the substrate, SE can provide precise information on growth rates and the development of film morphology.
Mass Spectrometry (MS): By analyzing the gas-phase species in the reaction chamber, mass spectrometry can identify decomposition byproducts of the barium precursor. atomfair.com This information is vital for understanding reaction mechanisms and can help detect incomplete precursor decomposition, which might lead to the incorporation of impurities like carbon into the film. atomfair.com
X-ray Photoelectron Spectroscopy (XPS): When integrated into a deposition system, in-situ XPS allows for the characterization of the film's surface chemistry at various stages of growth without exposure to ambient atmosphere. researchgate.net This is particularly useful for studying the initial nucleation stages and the formation of interfacial layers, such as silicates when depositing on silicon substrates. researchgate.net
Laser Reflectometry: This technique measures the interference patterns of a laser beam reflected from the growing film's surface to determine its thickness and growth rate with sub-nanometer resolution. atomfair.com It is a valuable tool for real-time feedback and control of the deposition process. atomfair.com
The data gathered from these techniques can be used to construct a comprehensive model of the deposition process, enabling precise control over film stoichiometry, crystallinity, and microstructure.
| Technique | Primary Information Obtained | Key Advantage | Limitation |
|---|---|---|---|
| Spectroscopic Ellipsometry (SE) | Film thickness, roughness, optical constants | Comprehensive optical and structural data atomfair.com | Requires complex modeling for data interpretation atomfair.com |
| Mass Spectrometry (MS) | Gas-phase species, decomposition byproducts | Direct insight into chemical reaction pathways atomfair.com | Indirect measurement of film properties |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states | High surface sensitivity and chemical specificity researchgate.net | Requires high vacuum; may not be suitable for all pressure regimes |
| Laser Reflectometry | Film thickness, growth rate | High precision and real-time feedback capability atomfair.com | Provides limited information on film composition or structure atomfair.com |
Machine Learning and AI Approaches for Precursor Design and Process Optimization
Future research in this area will likely focus on:
Predictive Modeling: AI models can be trained on existing experimental and computational data to predict the properties of thin films resulting from specific precursor and process parameters. mdpi.commdpi.com This allows for the rapid screening of conditions to achieve desired outcomes, such as high dielectric constants or specific crystal orientations.
Autonomous Experimentation: AI algorithms can be integrated into deposition systems to create closed-loop optimization platforms. anl.gov The AI can autonomously design experiments, analyze the results from in-situ monitoring tools, and suggest the next set of parameters to converge on an optimal process in real-time, significantly reducing development time and costs. anl.gov
Precursor Informatics: By analyzing large databases of chemical structures and their properties, ML can identify key molecular descriptors that influence precursor performance. This data-driven approach can guide the rational design of new ligands and precursor molecules, such as novel this compound derivatives with enhanced volatility or tailored decomposition temperatures. acs.orgnih.gov The application of ML to Metal-Organic Frameworks (MOFs) has already demonstrated the potential for predicting material properties and designing new structures. bohrium.comacs.org
Exploration of Novel Ligand Architectures for Enhanced Volatility and Reactivity
A significant challenge in the MOCVD of barium-containing films is the poor volatility and thermal stability of many precursors. nih.gov Barium's large ionic radius and high coordination tendency often lead to the formation of non-volatile oligomeric structures. nih.gov Designing new ligand architectures for barium is a critical area of research to overcome these limitations.
Key strategies include:
Sterically Bulky Ligands: Introducing large, bulky organic groups to the ligand can physically shield the central barium atom, preventing the formation of oligomers and thus increasing volatility. nih.gov Examples include β-diketonate ligands like tetramethylheptanedionate (thd). nih.govumich.edu
Heteroleptic Complexes: Using a combination of different types of ligands (heteroleptic) can saturate the metal's coordination sphere more effectively than using a single type of ligand (homoleptic). nih.govacs.org For instance, combining aminoalkoxide and β-diketonate ligands has been shown to produce novel barium complexes with improved volatility and clean, single-step thermal decomposition. nih.govacs.orgresearchgate.netnih.gov
Fluorination: Incorporating fluorine atoms into the ligand structure can increase the volatility of the metal complex. However, this can sometimes lead to the undesirable incorporation of fluorine into the final film.
Chelating and Appended Polyether Ligands: Ligands that can form multiple bonds to the barium atom (chelating) or contain appended polyether chains can help to saturate the metal's coordination sphere and create stable, monomeric, and more volatile complexes. acs.orgharvard.edu
The goal is to design a precursor that is liquid at or near room temperature, has a high and stable vapor pressure at low temperatures, and decomposes cleanly within a specific temperature window without leaving residual impurities. harvard.edu
| Ligand Strategy | Mechanism | Example Ligand Type | Desired Outcome |
|---|---|---|---|
| Steric Hindrance | Bulky groups prevent oligomerization nih.gov | β-diketonates (e.g., thd) nih.gov | Increased Volatility |
| Coordination Sphere Saturation | Combining different ligands to fill coordination sites nih.govacs.org | Aminoalkoxides + β-diketonates nih.govacs.org | Enhanced Thermal Stability & Volatility |
| Intramolecular Saturation | Using chelating ligands with appended donor arms acs.org | β-Ketoiminates with polyether "lariats" acs.org | Improved Volatility, Monomeric Structure |
| Avoiding Decomposition Pathways | Designing ligands without β-hydrogens harvard.edu | Specifically designed alkyl groups harvard.edu | Increased Thermal Stability |
Development of Sustainable and Economically Viable Synthesis Routes for High-Purity Precursors
For the widespread industrial adoption of this compound and its derivatives, the synthesis of these precursors must be both sustainable and cost-effective. Research in this area focuses on green chemistry principles and process simplification.
Future directions include:
Alternative Solvents and Reagents: Moving away from hazardous organic solvents towards greener alternatives. The synthesis of piezoelectric thin films, for example, has been demonstrated using non-toxic precursor solutions. cetjournal.it
Simplified Synthesis Processes: Developing one-pot or continuous flow synthesis methods can reduce waste, energy consumption, and production costs compared to traditional batch processes. Sol-gel methods, for instance, offer a low-cost route for producing precursor solutions for films like barium titanate. inoe.rorroij.com
Atom Economy: Designing synthesis reactions that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.
Low-Temperature Synthesis: Developing synthesis routes that proceed at lower temperatures can significantly reduce energy costs. Room-temperature synthesis of crystalline barium titanate thin films has been achieved using high-concentration sol-gel methods, demonstrating the feasibility of energy-efficient processing. researchgate.net
The ultimate aim is to develop scalable, high-yield synthesis routes that produce precursors of the required purity for microelectronics applications without imposing a significant economic or environmental burden.
Integration of this compound into Next-Generation Electronic, Optical, and Functional Devices
The primary driver for research into this compound is its potential as a precursor for functional oxide thin films with a wide range of applications. Future research will continue to explore the integration of these materials into advanced devices.
Potential applications include:
High-k Dielectrics: Barium-containing oxides like barium strontium titanate (BST) exhibit high dielectric constants, making them essential for next-generation dynamic random-access memory (DRAM) capacitors and other microelectronic components. nih.gov
Ferroelectric and Piezoelectric Devices: Barium titanate (BaTiO₃) is a well-known lead-free ferroelectric and piezoelectric material. jove.com Thin films of BaTiO₃ are candidates for non-volatile memories, sensors, and micro-electro-mechanical systems (MEMS). inoe.ro
Optical Coatings: Barium fluoride (B91410) (BaF₂) thin films have a wide optical transparency range and are used for anti-reflection coatings, lenses, and windows in UV and IR optics. samaterials.com Ultra-thin films of BaF₂ have also been investigated for reducing the work function in thermionic-thermophotovoltaic applications. researchgate.net
Sensors: The properties of barium-based thin films make them suitable for various sensor applications, including gas and humidity sensors. sputtertargets.net
Energy Applications: Barium-containing perovskites are used in fuel cells and solar cells. nih.gov Barium sulfide (B99878) (BaS) thin films have shown promise in photovoltaic applications as an active layer for converting sunlight into electricity. sputtertargets.net
The successful integration of these materials depends on the ability to precisely control their properties during deposition, which traces back to the quality and behavior of the precursor, underscoring the importance of the research directions outlined in the preceding sections.
Q & A
Q. Q1: What are the established synthesis methods for barium(2+);2-methoxyethanolate, and how do reaction conditions influence purity and yield?
Answer: this compound is typically synthesized via the reaction of barium salts (e.g., barium hydroxide or barium acetate) with 2-methoxyethanol under anhydrous conditions. Key variables include:
- Solvent-to-metal ratio : Excess 2-methoxyethanol ensures complete ligand coordination, but high ratios may reduce crystallinity.
- Temperature : Reactions are often conducted at 60–80°C to avoid decomposition of the alkoxide ligand.
- Purification : Vacuum distillation or recrystallization in dry THF improves purity.
Characterization via (methoxy proton resonance at ~3.3 ppm) and elemental analysis (Ba% ~38–42%) is critical. Contamination risks (e.g., barium carbonate formation) require inert atmosphere handling .
Q. Q2: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- X-ray crystallography : Resolves coordination geometry (e.g., tetrahedral vs. octahedral Ba²⁺ centers). For example, analogous calcium 2-methoxyethanolate structures show dimeric units with bridging ligands .
- FTIR : Key peaks include C-O stretching (~1100 cm⁻¹) and Ba-O vibrations (<500 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C correlates with ligand stability.
- Mass Spectrometry : ESI-MS in methanol detects [Ba(OCH₂CH₂OCH₃)₂]⁺ clusters (m/z ~350–400).
Advanced Research Questions
Q. Q3: How can researchers design experiments to optimize ligand exchange kinetics in this compound for catalytic applications?
Answer: To study ligand exchange:
- Variable Control : Vary temperature (25–100°C), solvent polarity (THF vs. DMF), and ligand concentration.
- Kinetic Monitoring : Use NMR to track methoxyethanol ligand displacement rates.
- Catalytic Testing : Assess activity in model reactions (e.g., esterification or transesterification) with controlled Ba²⁺ loading (0.1–1 mol%).
Data Analysis : Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡). Contradictory results may arise from solvent coordination effects, requiring multivariate regression analysis .
Q. Q4: How should researchers address discrepancies in reported thermal stability data for this compound?
Answer: Discrepancies often stem from:
- Sample History : Hygroscopicity introduces water, lowering decomposition temperatures.
- Analytical Methods : TGA under N₂ vs. air alters oxidative degradation pathways.
Mitigation Strategies :
Standardize pre-analysis drying protocols (e.g., 24h under vacuum at 50°C).
Cross-validate with DSC and evolved gas analysis (EGA).
Compare with structurally similar compounds (e.g., calcium 2-methoxyethanolate, which decomposes at ~180°C ).
Q. Q5: What methodologies are recommended for studying the coordination chemistry of this compound in non-aqueous solvents?
Answer:
- Solvent Screening : Test coordination stability in aprotic solvents (e.g., DMSO, acetonitrile) using conductivity measurements.
- Ligand Competition Experiments : Introduce competing ligands (e.g., acetylacetonate) and monitor complexation via UV-Vis or NMR.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred coordination numbers and bond lengths.
Key Data : Solvent dielectric constants and donor numbers correlate with Ba²⁺ solvation energy, affecting reactivity .
Q. Q6: How can researchers resolve contradictions in catalytic activity data for this compound across studies?
Answer: Contradictions arise from:
- Surface vs. Bulk Effects : Catalytically active sites may differ from bulk structure.
- Impurity Profiles : Trace metals (e.g., Na⁺) alter reaction pathways.
Methodological Solutions :
Surface Analysis : Use XPS or TEM-EDX to verify surface composition.
Controlled Replication : Synthesize batches with strict purity protocols (e.g., Schlenk line techniques).
Activity Benchmarking : Compare with inert reference compounds (e.g., barium carbonate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
